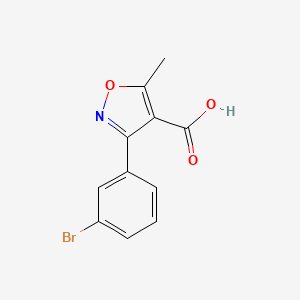

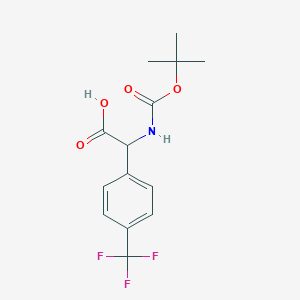

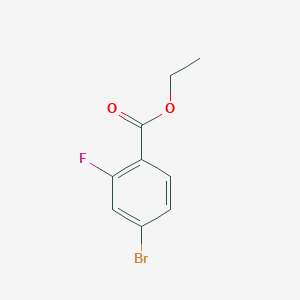

![molecular formula C8H5NO2S B1322189 Acide thiéno[2,3-c]pyridine-2-carboxylique CAS No. 478149-00-7](/img/structure/B1322189.png)

Acide thiéno[2,3-c]pyridine-2-carboxylique

Vue d'ensemble

Description

Thieno[2,3-c]pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C8H5NO2S and its molecular weight is 179.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality Thieno[2,3-c]pyridine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thieno[2,3-c]pyridine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Inhibiteurs de kinases

Les dérivés de thiéno[2,3-c]pyridine ont été utilisés dans la synthèse d'inhibiteurs de GRK2 . Ces inhibiteurs sont importants dans le domaine de la chimie médicinale, en particulier dans le développement de médicaments pour traiter les maladies liées au dysfonctionnement des kinases .

Agents antiprolifératifs

Les dérivés de thiéno[2,3-b]pyridine ont montré une activité antiproliférative contre certains types de cellules cancéreuses, telles que les cellules de cancer du sein triple négatif MDA-MB-231 et de cancer colorectal HCT-116 . Ceci suggère des applications potentielles en thérapie anticancéreuse .

Dispositifs électroniques organiques

Certains composés de thiéno[2,3-c]pyridine se sont avérés prometteurs dans le domaine des dispositifs électroniques organiques . Leur solubilité limitée dans les solvants organiques courants les rend appropriés pour les dispositifs préparés par évaporation de vapeur .

Agents inhibiteurs de l'agrégation plaquettaire sanguine

Les dérivés de thiéno[2,3-c]pyridine ont été utilisés comme agents inhibiteurs de l'agrégation plaquettaire sanguine . Ceci suggère des applications potentielles dans la prévention et le traitement des maladies thrombotiques .

Antithrombotiques

En plus d'inhiber l'agrégation plaquettaire sanguine, les dérivés de thiéno[2,3-c]pyridine ont également été utilisés comme antithrombotiques . Ces composés pourraient potentiellement être utilisés dans le traitement de maladies telles que les accidents vasculaires cérébraux et les crises cardiaques .

Chimie industrielle et science des matériaux

Les dérivés du thiophène, qui comprennent les composés de thiéno[2,3-c]pyridine, sont utilisés en chimie industrielle et science des matériaux comme inhibiteurs de corrosion . Ils jouent également un rôle important dans le développement des semi-conducteurs organiques .

Safety and Hazards

Thieno[2,3-c]pyridine-2-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Mécanisme D'action

Target of Action

Thieno[2,3-c]pyridine-2-carboxylic acid is a heteroaromatic compound that has been identified as a potential inhibitor of the G protein-coupled receptor kinase 2 (GRK2) . GRK2 is a serine/threonine kinase that plays a crucial role in regulating the function of G protein-coupled receptors (GPCRs), which are involved in various physiological processes .

Mode of Action

The compound interacts with its target, GRK2, by mimicking ATP, the natural substrate of the kinase . The thieno[2,3-c]pyridine scaffold of the compound forms hydrogen bonds with the hinge region of the kinase . Specifically, the ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group, while the hydrogen in the 1-position of the ring forms a loose hydrogen bond with a backbone carbonyl group .

Biochemical Pathways

The inhibition of GRK2 by Thieno[2,3-c]pyridine-2-carboxylic acid affects the GPCR signaling pathways. By inhibiting GRK2, the compound prevents the phosphorylation and subsequent desensitization of GPCRs, thereby modulating the downstream signaling pathways . .

Result of Action

The inhibition of GRK2 by Thieno[2,3-c]pyridine-2-carboxylic acid can potentially modulate GPCR signaling, which could have various cellular effects depending on the specific GPCR involved . For instance, it could affect cell proliferation, migration, or apoptosis.

Analyse Biochimique

Biochemical Properties

Thieno[2,3-c]pyridine-2-carboxylic acid plays a crucial role in biochemical reactions, particularly as an inhibitor of certain kinases. It has been shown to interact with enzymes such as GRK2 (G protein-coupled receptor kinase 2) and CDK8 (cyclin-dependent kinase 8). The interaction with these enzymes involves the binding of the thieno[2,3-c]pyridine moiety to the ATP-binding pocket of the kinases, thereby inhibiting their activity . This inhibition can modulate various signaling pathways, making thieno[2,3-c]pyridine-2-carboxylic acid a valuable tool in biochemical research.

Cellular Effects

Thieno[2,3-c]pyridine-2-carboxylic acid has been observed to influence various cellular processes. It affects cell signaling pathways by inhibiting kinases such as GRK2 and CDK8, which play roles in cell proliferation and differentiation . Additionally, this compound can alter gene expression and cellular metabolism by modulating the activity of these kinases. The inhibition of these enzymes can lead to changes in cell cycle progression and apoptosis, highlighting the potential therapeutic applications of thieno[2,3-c]pyridine-2-carboxylic acid in cancer treatment .

Molecular Mechanism

The molecular mechanism of thieno[2,3-c]pyridine-2-carboxylic acid involves its binding to the ATP-binding pocket of target kinases. This binding is facilitated by hydrogen bond interactions between the nitrogen atom in the pyridine ring and the backbone amide NH-group of the kinase . Additionally, the hydrogen in the 1-position of the thieno ring forms a loose hydrogen bond with a backbone carbonyl group. These interactions stabilize the binding of thieno[2,3-c]pyridine-2-carboxylic acid to the kinase, leading to the inhibition of its activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of thieno[2,3-c]pyridine-2-carboxylic acid have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that thieno[2,3-c]pyridine-2-carboxylic acid can maintain its inhibitory effects on kinases, leading to sustained changes in cell signaling and function .

Dosage Effects in Animal Models

The effects of thieno[2,3-c]pyridine-2-carboxylic acid in animal models have been studied to determine its therapeutic potential and safety profile. Different dosages of the compound have been tested, revealing a dose-dependent response in terms of kinase inhibition and therapeutic effects . At higher doses, thieno[2,3-c]pyridine-2-carboxylic acid has shown potential toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

Thieno[2,3-c]pyridine-2-carboxylic acid is involved in various metabolic pathways, primarily through its interaction with kinases. The compound can influence metabolic flux by modulating the activity of enzymes involved in key metabolic processes . For instance, the inhibition of GRK2 and CDK8 can affect glucose metabolism and lipid synthesis, leading to changes in metabolite levels . These interactions highlight the potential of thieno[2,3-c]pyridine-2-carboxylic acid as a modulator of metabolic pathways.

Transport and Distribution

The transport and distribution of thieno[2,3-c]pyridine-2-carboxylic acid within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, thieno[2,3-c]pyridine-2-carboxylic acid can bind to intracellular proteins, influencing its localization and accumulation . These properties are crucial for its therapeutic efficacy and bioavailability.

Subcellular Localization

Thieno[2,3-c]pyridine-2-carboxylic acid exhibits specific subcellular localization patterns, which can affect its activity and function. The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with target kinases . Post-translational modifications and targeting signals may direct thieno[2,3-c]pyridine-2-carboxylic acid to specific cellular compartments, enhancing its inhibitory effects on kinases . This subcellular localization is essential for its role in modulating cellular processes.

Propriétés

IUPAC Name |

thieno[2,3-c]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2S/c10-8(11)6-3-5-1-2-9-4-7(5)12-6/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHYPQAOXZUEFNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621959 | |

| Record name | Thieno[2,3-c]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478149-00-7 | |

| Record name | Thieno[2,3-c]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

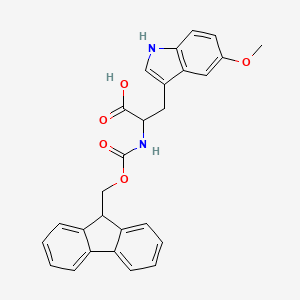

![2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1322115.png)

![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B1322116.png)